molecular formula C6H11N B15257433 Methyl(2-methylbut-3-YN-1-YL)amine

Methyl(2-methylbut-3-YN-1-YL)amine

Cat. No.: B15257433
M. Wt: 97.16 g/mol
InChI Key: COLHAGFIFRRGJH-UHFFFAOYSA-N
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Description

Methyl(2-methylbut-3-YN-1-YL)amine, also known as 2-methyl-3-butyn-2-amine, is an organic compound with the molecular formula C5H9N. It is a colorless to yellow liquid with a distinct odor. This compound is of interest due to its unique structure, which includes both an alkyne and an amine group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylbut-3-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ammonia or an amine under suitable conditions. For instance, the reaction of 2-methyl-3-butyn-2-ol with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process often includes the use of high-pressure reactors and advanced catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-YN-1-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(2-methylbut-3-YN-1-YL)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-YN-1-YL)amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can act as a nucleophile, participating in various substitution and addition reactions. These interactions enable the compound to exert its effects in biological systems and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (alkyne and amine), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N,2-dimethylbut-3-yn-1-amine

InChI

InChI=1S/C6H11N/c1-4-6(2)5-7-3/h1,6-7H,5H2,2-3H3

InChI Key

COLHAGFIFRRGJH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C#C

Origin of Product

United States

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